4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Description
Nuclear Magnetic Resonance (NMR)
Properties
IUPAC Name |
tert-butyl 7-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWTYCCSUQXXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649622 | |
| Record name | tert-Butyl 7-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-36-9 | |
| Record name | tert-Butyl 7-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoro-1,2,3,5-tetrahydrobenzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Benzodiazepine Core
The initial step in synthesizing this compound is the formation of the benzodiazepine core through a cyclization reaction. This typically involves:
- Reactants : An ortho-diamine and a carbonyl compound.
- Conditions : Acidic or basic conditions to facilitate cyclization.
Industrial Production Methods
Industrial synthesis mirrors laboratory methods but focuses on optimizing yield and purity on a larger scale. Key considerations include:
Temperature Control : Maintaining optimal temperatures for each reaction step.
Solvent Selection : Choosing appropriate solvents to maximize solubility and reaction efficiency.
Purification Techniques : Utilizing recrystallization or chromatography to isolate the final product.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for each step involved in synthesizing 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine:
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Benzodiazepine Core Formation | Ortho-diamine + Carbonyl Compound | Form benzodiazepine core | 70–80% |
| Fluorination | Selectfluor, DMF | Install fluorine substituent | 60–70% |
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | Protect amine group | 75–85% |
| Purification | Silica gel chromatography | Isolate product | >95% |
Deprotection Reactions
The Boc group can be removed under acidic conditions to yield the free amine derivative:
| Reagent/Condition | Product | Yield | Key Observations |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine | 85–92% | Rapid deprotection (<1 hr at RT) |
| HCl (4M in dioxane) | Same as above | 78% | Requires longer reaction time |
Mechanistic Insights
The deprotection mechanism involves protonation of the Boc carbonyl oxygen, leading to cleavage and release of carbon dioxide and tert-butanol via a carbamate intermediate.
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is selectively removable under acidic conditions, yielding the free amine derivative. This reaction is pivotal for further functionalization in drug development.
Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction proceeds via a carbamate intermediate .
Substitution Reactions
The fluorine atom at the 7-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, enabling functional group diversification.
Kinetic Analysis : Fluorine’s electronegativity increases the aryl ring’s electrophilicity, facilitating SNAr. Steric effects from the diazepine ring influence regioselectivity .
Oxidation and Reduction Reactions
The diazepine core and substituents undergo redox transformations, altering pharmacological properties.
Oxidation
| Reagent | Target Site | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | Benzylic C-H | 7-Fluoro-1H-benzo[e] diazepin-2(3H)-one | 60% | |
| Ozone (O₃) | Alkene (if present) | Epoxide or ketone derivatives | N/A |
Reduction
| Reagent | Target Site | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Amide to amine | Reduced diazepine core | 88% | |
| H₂/Pd-C | Aromatic F (defluorination) | Defluorinated product | 40% |
Structural Impact : Oxidation of the benzylic position generates ketones, while reduction modifies the diazepine ring’s saturation state .
Ring-Opening and Functionalization
The diazepine ring can undergo controlled cleavage or cross-coupling reactions.
Catalytic Systems : Palladium catalysts enable cross-coupling at the 7-position, though fluorine’s electronegativity may moderate reactivity .
Comparative Reactivity with Analogues
The Boc and fluorine groups confer distinct reactivity compared to related benzodiazepines.
| Compound | Key Reaction | Rate/Yield | Notes |
|---|---|---|---|
| 7-Chloro analogue | SNAr with NaOMe | 80% yield | Cl more reactive than F |
| Unprotected amine | Acylation | 95% yield | Boc deprotection eliminates steric hindrance |
Electronic Effects : Fluorine’s strong electron-withdrawing effect reduces SNAr reactivity compared to chlorine .
Stability Under Synthetic Conditions
Scientific Research Applications
4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of central nervous system disorders.
Industry: Utilized in the development of new materials or as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. The compound may modulate the activity of these receptors, leading to altered neurotransmission and potential therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Chemical Properties
Solubility and Stability
- 7-Fluoro: Limited data; however, fluorine’s electronegativity likely improves solubility in polar solvents compared to bromo or chloro analogs.
- 7-Bromo : Requires storage at 2–8°C to maintain stability, indicating sensitivity to decomposition .
- 7-Methyl : Commercial availability (CymitQuimica) suggests moderate stability, priced at €483–1,670 per 0.5–5 g .
Crystallographic Data
The crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate (P2₁/c space group, monoclinic) reveals chair conformations for the diazepine ring and dihedral angles of ~17–21° between benzodiazepine and phenyl planes .
Positional Isomerism
The 8-fluoro isomer (CAS 620948-83-6) differs in fluorine placement, which may affect receptor binding in pharmacological applications due to altered electronic distribution .
Biological Activity
4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodiazepine class, which is known for its diverse pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects. The modification of the diazepine structure can significantly influence its biological activity and receptor interactions.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a fluorine atom at the 7-position of the diazepine ring. The molecular formula is with a molecular weight of 270.31 g/mol .
Biological Activity Overview
Recent studies have highlighted the biological activities associated with benzodiazepine derivatives. The activities can be categorized into several key areas:
- Anxiolytic Effects : Compounds in the benzodiazepine class are primarily known for their anxiolytic properties. Structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions can enhance binding affinity to GABA_A receptors, which mediate anxiety relief .
- Anticonvulsant Properties : Benzodiazepines are also recognized for their anticonvulsant effects. The introduction of a fluorine atom at the 7-position may enhance these properties by increasing lipophilicity and receptor affinity .
- Muscle Relaxation : Similar to other benzodiazepines, this compound may exhibit muscle relaxant effects through GABA_A receptor modulation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Fluorination at C7 | Increases lipophilicity and receptor binding affinity |
| Boc Group | Enhances stability and solubility |
| Alkyl Substituents | Modulate selectivity for central vs peripheral benzodiazepine receptors |
These modifications have been shown to correlate with increased potency and selectivity in various preclinical models .
Case Studies
- Anticonvulsant Activity : A study evaluated several benzodiazepine derivatives for their anticonvulsant effects using a mouse model. Compounds similar to 4-Boc-7-Fluoro showed significant efficacy in reducing seizure frequency compared to controls .
- Anxiolytic Effects in Animal Models : Research involving behavioral tests such as the elevated plus maze demonstrated that derivatives with similar structural features exhibited reduced anxiety-like behaviors in rodents .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of 4-Boc-7-Fluoro to GABA_A receptors is influenced by its conformational flexibility and electronic properties imparted by the Boc and fluorine groups .
Q & A
Q. How is the compound’s interaction with neurotransmitter receptors studied?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
